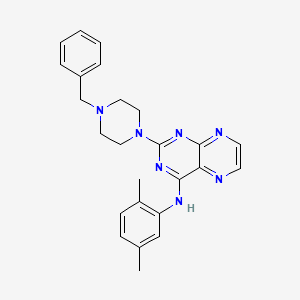
2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine is a useful research compound. Its molecular formula is C25H27N7 and its molecular weight is 425.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine is a pteridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antitumor Activity
Recent studies have shown that compounds with similar structural features exhibit significant antitumor activity. For example, derivatives of pteridine have been noted for their ability to inhibit cell proliferation in various cancer cell lines. A related compound demonstrated an IC50 value ranging from 0.029 to 0.147 μM against multiple cancer types, indicating potent antiproliferative effects .
| Compound | IC50 (μM) | Cancer Cell Lines |
|---|---|---|
| 7a | 0.029 - 0.147 | HepG2, MCF7, A549, HeLa |
The mechanism of action often involves cell cycle arrest at the G2/M phase and induction of apoptosis through pathways involving anti-tubulin properties .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of similar piperazine derivatives. In animal models, these compounds were evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Compounds demonstrated varying degrees of efficacy, with some providing significant protection against seizures at doses between 100 and 300 mg/kg .
The biological activity of this compound may be attributed to its interaction with various neurotransmitter systems and ion channels:
- Voltage-Sensitive Sodium Channels : Some derivatives have shown moderate binding affinity to these channels, which play a crucial role in neuronal excitability and seizure activity .
- Apoptotic Pathways : The activation of apoptotic pathways leading to programmed cell death has been observed in cancer studies, suggesting that the compound may induce apoptosis via mitochondrial pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Study : A study on a related pteridine derivative indicated significant tumor growth inhibition in HepG2 xenograft models without notable toxicity as measured by body weight loss .
- Anticonvulsant Screening : In a study evaluating various piperazine derivatives, several compounds exhibited delayed onset but long-lasting anticonvulsant effects in the MES model, highlighting the potential for therapeutic applications in epilepsy .
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7/c1-18-8-9-19(2)21(16-18)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSMRDSIOVMQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














